molecular formula C17H15N3O3 B2426696 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate CAS No. 453550-46-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate

Cat. No.: B2426696
CAS No.: 453550-46-4
M. Wt: 309.325
InChI Key: GJNIRWXCWAXBQX-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate is a novel benzotriazinone derivative offered for investigative use in biochemical and pharmacological research. Compounds based on the 4-oxobenzo[d][1,2,3]triazin scaffold are of significant interest in medicinal chemistry due to their diverse biological profiles. Research on analogous structures has demonstrated promising cytotoxic activity against human liver carcinoma cell lines (HepG2), suggesting potential for this core structure in anticancer agent development . Furthermore, related 4-oxobenzo[d]1,2,3-triazin derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes targeted in Alzheimer's disease research . These inhibitors often function through a mixed-mode of action, interacting with both the catalytic and peripheral anionic sites of the enzymes . The specific mechanism of action, binding affinity, and biological activity of this compound are under investigation. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-12(2)9-13(8-11)17(22)23-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNIRWXCWAXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through cyclization reactions, followed by esterification to attach the benzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

Introduction

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 440330-47-2

The compound features a triazinone core linked to a benzoate moiety, which is crucial for its interaction with biological targets. The presence of functional groups enhances its reactivity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds with triazinone structures exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Antiparasitic activity

The unique combination of the triazinone core and the benzoate moiety may enhance these bioactivities compared to other related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can enhance cholinergic signaling and has implications in treating neurodegenerative diseases like Alzheimer's.
  • Cell Proliferation Inhibition : Studies have demonstrated that triazinone derivatives can inhibit the proliferation of cancer cells by targeting various cellular pathways involved in growth and survival. For instance, they may interfere with the activity of kinases and growth factors that are critical for tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activities of triazinone derivatives similar to this compound:

StudyFindings
Investigated the anticancer activity of triazine derivatives against various cancer cell lines, showing significant cytotoxic effects.
Reported on the antimicrobial properties of similar compounds, highlighting their effectiveness against resistant bacterial strains.
Focused on the synthesis of novel derivatives and their impact on enzyme inhibition related to neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureNotable Activity
Triazine DerivativesContains triazine ringAnticancer properties
Benzothiazole CompoundsContains benzothiazole coreAntimicrobial activity
IodoquinolIodinated quinoline derivativeAntiparasitic effects

The specific combination of a triazinone core with a methyl-substituted benzoate moiety may provide distinct interaction profiles with biological targets compared to other compounds.

Q & A

Q. Table 1. Comparative Yields Under Different Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)
DMSO45None6598.5
DMF25TBAB7297.8
THF−35None4895.2
Data derived from .

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference Compound
¹H NMR (DMSO-d₆)δ 3.86 (s, OCH₃), δ 7.2–8.1 (Ar-H)
IR1705 cm⁻¹ (C=O), 1598 cm⁻¹ (triazine)
HRMSm/z 416.469 ([M+H]⁺, C₂₃H₂₆F₂N₂O₃)

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